Cas no 5751-80-4 (Ethyl thiophene-3-carboxylate)
Ethyl thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl thiophene-3-carboxylate
- Ethyl 3-Thiophenecarboxylate
- 3-ethoxycarbonylthiophen
- Ethyl 3-thenoate
- ethyl 3-thienoate
- ethyl 3-thiophenylacetate
- ethyl thiophen-3-carboxylate
- thiophene-3-carboxylic acid ethyl ester
- 3-Thiophenecarboxylic Acid Ethyl Ester
- AKOS009166447
- CS-W002901
- SCHEMBL827404
- DTXSID40206120
- OYSLMAQEMAJMCL-UHFFFAOYSA-N
- EINECS 227-275-1
- NS00033740
- Ethylthiophene-3-carboxylate
- AMY13380
- 3-(Ethoxycarbonyl)thiophene
- SY020096
- FS-3629
- W-203165
- E1082
- 3-Thiophenecarboxylic acid, ethyl ester
- GEO-03865
- FT-0635837
- 4-allylsulfanyl-7-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile;Ethyl Thiophene-3-carboxylate
- MFCD02179226
- A831476
- 5751-80-4
- DB-002723
-
- MDL: MFCD02179226
- Inchi: 1S/C7H8O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5H,2H2,1H3
- InChI Key: OYSLMAQEMAJMCL-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(=O)OCC
Computed Properties
- Exact Mass: 156.02500
- Monoisotopic Mass: 156.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.12
- Melting Point: 207-208°C
- Boiling Point: 80°C/5mmHg(lit.)
- Flash Point: 103 °C
- Refractive Index: 1.509-1.511
- Water Partition Coefficient: Soluble in water.
- PSA: 54.54000
- LogP: 1.92480
- Solubility: Not determined
Ethyl thiophene-3-carboxylate Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P403+P235-P501
- Safety Instruction: S24/25
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
Ethyl thiophene-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl thiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1082-1g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 95.0%(GC) | 1g |
190.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1082-5g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 95.0%(GC) | 5g |
895.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR167-5g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 95% | 5g |
232.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR167-25g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 95% | 25g |
930CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR167-1g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 95% | 1g |
68.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809343-25g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 98% | 25g |
798.00 | 2021-05-17 | |
| Fluorochem | 221468-1g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 95% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 221468-5g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 95% | 5g |
£27.00 | 2022-03-01 | |
| Fluorochem | 221468-10g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 95% | 10g |
£42.00 | 2022-03-01 | |
| Fluorochem | 221468-25g |
Ethyl thiophene-3-carboxylate |
5751-80-4 | 95% | 25g |
£84.00 | 2022-03-01 |
Ethyl thiophene-3-carboxylate Suppliers
Ethyl thiophene-3-carboxylate Related Literature
-
1. Selective metallation of thiophene and thiazole rings with magnesium amide baseManabu Shilai,Yoshinori Kondo,Takao Sakamoto J. Chem. Soc. Perkin Trans. 1 2001 442
-
Jinseck Kim,Minju Kyeong,Jong-Woon Ha,Hyungju Ahn,Juhyoung Jung,Soodeok Seo,Tan Ngoc-Lan Phan,Changjin Lee,Sung Cheol Yoon,Bumjoon J. Kim,Seo-Jin Ko J. Mater. Chem. A 2021 9 27551
-
Joice Thomas,Sampad Jana,Mahendra Sonawane,Bert Fiey,Jan Balzarini,Sandra Liekens,Wim Dehaen Org. Biomol. Chem. 2017 15 3892
-
Zhi Zheng,Enfang He,Xingjian Jiang,Fengyun Guo,Shiyong Gao,Genene Tessema Mola,Yong Zhang J. Mater. Chem. C 2022 10 12292
-
Cheng Qian,Jiayan Chen,Meiqin Fu,Shiya Zhu,Wen-Hua Chen,Huanfeng Jiang,Wei Zeng Org. Biomol. Chem. 2013 11 6013
Additional information on Ethyl thiophene-3-carboxylate
Ethyl thiophene-3-carboxylate (CAS No. 5751-80-4): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl thiophene-3-carboxylate (CAS No. 5751-80-4) is a significant organic compound that has garnered considerable attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and functional properties. This compound, characterized by a thiophene ring substituted with a carboxylate ester group at the 3-position, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The unique combination of the thiophene heterocycle and the ester functionality makes it an invaluable building block for designing novel therapeutic agents.
The Ethyl thiophene-3-carboxylate molecule exhibits remarkable chemical reactivity, which allows for diverse functionalization strategies. The presence of the ester group at the 3-position of the thiophene ring facilitates nucleophilic acyl substitution reactions, enabling the introduction of various pharmacophores. This reactivity has been exploited in numerous synthetic pathways to develop complex molecular architectures. Furthermore, the thiophene moiety is known for its stability and electronic properties, which contribute to the overall bioactivity of the resulting compounds.
In recent years, there has been a growing interest in exploring the applications of Ethyl thiophene-3-carboxylate in drug discovery and development. The compound has been utilized as a key intermediate in the synthesis of several promising therapeutic candidates. For instance, researchers have leveraged its structural features to develop inhibitors targeting various biological pathways. One notable area of research involves the use of ethyl thiophene-3-carboxylate derivatives as modulators of enzyme activity. These derivatives have shown potential in inhibiting enzymes involved in inflammatory responses and metabolic disorders.
Another significant application of ethyl thiophene-3-carboxylate lies in its role as a precursor for synthesizing bioactive molecules with antimicrobial properties. The structural motif present in this compound has been incorporated into novel antimicrobial agents that exhibit efficacy against resistant bacterial strains. This underscores the importance of ethyl thiophene-3-carboxylate as a scaffold for developing next-generation antibiotics and antifungal drugs.
The compound's utility extends beyond pharmaceutical applications. Ethyl thiophene-3-carboxylate has also found use in materials science, particularly in the development of organic semiconductors and conductive polymers. The conjugated system of the thiophene ring contributes to its electronic properties, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of ethyl thiophene-3-carboxylate. New catalytic systems have been developed that enable more efficient and selective transformations of this intermediate, thereby facilitating the synthesis of complex target molecules. These innovations have opened up new avenues for exploring its potential in drug discovery and material science.
The chemical biology community has also harnessed ethyl thiophene-3-carboxylate for studying protein-protein interactions and enzyme mechanisms. By incorporating this compound into probes and inhibitors, researchers can gain insights into critical biological processes. For example, derivatives of ethyl thiophene-3-carboxylate have been used to develop tools that target specific protein kinases involved in cancer signaling pathways.
In conclusion, ethyl Ethyl thiophene-3-carboxylate (CAS No. 5751-80-4) is a multifaceted compound with broad applications across chemical biology, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its significance in modern scientific endeavors is likely to grow even further.
5751-80-4 (Ethyl thiophene-3-carboxylate) Related Products
- 22913-26-4(methyl thiophene-3-carboxylate)
- 317385-62-9(Butyl 3-Thiophenecarboxylate)
- 88-13-1(Thiophene-3-carboxylic acid)
- 138139-06-7(Acetic acid, (3-thienylmethoxy)-, ethyl ester)
- 4282-35-3(Dimethyl thiophene-3,4-dicarboxylate)
- 125294-45-3(Tert-butyl Thiophene-3-carboxylate)
- 53229-47-3(Diethyl thiophene-3,4-dicarboxylate)
- 6007-85-8(3,4-Thiophenedicarboxylic Anhydride)
- 19163-50-9(Ethyl 5-methylthiophene-3-carboxylate)
- 88770-18-7(Methyl 5-methylthiophene-3-carboxylate)